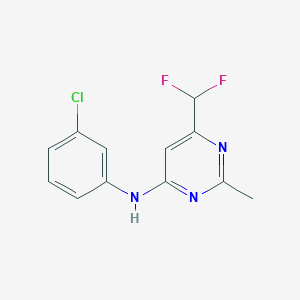

![molecular formula C17H21N7 B6457750 2,4,5-trimethyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine CAS No. 2549040-66-4](/img/structure/B6457750.png)

2,4,5-trimethyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2,4,5-trimethyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine” is a compound that belongs to the class of pyrrolo[2,3-d]pyrimidine derivatives . These compounds are known for their significant biological activities .

Synthesis Analysis

The synthesis of this type of pyrrolo[2,3-d]pyrimidine derivatives involves the use of a microwave technique . A mixture of 5-(4-bromophenyl)-2,4-dichloro-7-(2,4-dichlorophenyl)-7H-pyrrolo[2,3-d]pyrimidine and N-methyl piperazine was refluxed in ethanol for 2 hours .Molecular Structure Analysis

The chemical structure of the synthesized pyrrolo[2,3-d]pyrimidine derivatives was well-characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds were carried out under specific conditions, such as the use of a microwave technique .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds were determined using various techniques. For instance, the yield was found to be 71% as a yellow solid, with a melting point of 287–288 °C .Aplicaciones Científicas De Investigación

2,4,5-trimethyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine has been studied for its potential therapeutic applications. It has been shown to modulate the activity of enzymes, receptors, and transporters. It has been used in studies to investigate the effects of various drugs on the central nervous system and to study the mechanisms of action of drugs. It has also been used to study the effects of various toxins on the body.

Mecanismo De Acción

Target of Action

The primary targets of this compound are Cyclin-Dependent Kinase 2 (CDK2) and Janus Kinase 1 (JAK1) . CDK2 is a crucial regulator of the cell cycle, and its inhibition can lead to cell cycle arrest, making it an appealing target for cancer treatment . JAK1 is a tyrosine kinase that plays a key role in the signaling of cytokines and growth factors, and its inhibition can disrupt these signaling pathways .

Mode of Action

The compound interacts with its targets by inhibiting their enzymatic activity. It binds to the active sites of CDK2 and JAK1, preventing them from phosphorylating their respective substrates . This inhibition disrupts the normal functioning of these enzymes, leading to changes in cellular processes such as cell cycle progression and cytokine signaling .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This leads to cell cycle arrest and can induce apoptosis in tumor cells . On the other hand, the inhibition of JAK1 disrupts cytokine signaling pathways, which can affect various cellular processes, including cell proliferation, differentiation, and immune responses .

Pharmacokinetics

The compound’s potency against its targets and its cytotoxic effects on cancer cell lines suggest that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties

Result of Action

The compound’s action results in significant cytotoxic activities against various cancer cell lines, including MCF-7, HCT-116, and HepG-2 . It can induce cell cycle arrest and apoptosis in these cells . Moreover, it has been shown to exert significant inhibitory activity against CDK2 and JAK1, with IC50 values in the nanomolar range .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other molecules in the cellular environment can affect the compound’s binding to its targets. Additionally, the compound’s stability and efficacy can be influenced by factors such as pH, temperature, and the presence of other chemicals . .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

2,4,5-trimethyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine has several advantages for laboratory experiments. It is a small molecule, which makes it easy to synthesize and manipulate. It is also relatively stable and has a low melting point, which makes it suitable for use in a variety of laboratory experiments. Additionally, it is non-toxic, which makes it safe to handle in the laboratory.

However, there are also some limitations to using this compound in laboratory experiments. It can be difficult to synthesize in large quantities, and its solubility in water is relatively low. Additionally, it has a relatively short half-life, which can make it difficult to measure its effects in experiments.

Direcciones Futuras

The potential therapeutic applications of 2,4,5-trimethyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine are still being investigated. Further research is needed to better understand its mechanism of action and to identify potential therapeutic uses. Additionally, further research is needed to develop methods to synthesize this compound in larger quantities and to improve its solubility in water. Additionally, further research is needed to develop methods to measure its effects in laboratory experiments. Finally, further research is needed to explore the potential therapeutic uses of this compound and to identify potential side effects.

Métodos De Síntesis

2,4,5-trimethyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine can be synthesized through a multi-step synthesis process. The first step involves the condensation reaction of 2-methyl-5-nitropyrimidine and 4-amino-1-methylpiperazine to form a piperazine-pyrimidine intermediate. This intermediate is then reacted with trimethylchlorosilane to produce this compound. The reaction is carried out in the presence of a base, such as sodium carbonate, to ensure that the intermediate is formed.

Análisis Bioquímico

Biochemical Properties

This compound has been found to interact with several enzymes and proteins. For instance, it has shown promising cytotoxic effects against different cancer cell lines, indicating its potential role in biochemical reactions related to cell growth and proliferation . The nature of these interactions is likely due to the compound’s ability to bind to these biomolecules and influence their function .

Cellular Effects

2,4,5-Trimethyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine has demonstrated significant effects on various types of cells. It has been observed to induce cell cycle arrest and apoptosis in HepG2 cells, a type of liver cancer cell . This suggests that it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been found to exhibit significant activity against EGFR, Her2, VEGFR2, and CDK2 enzymes, suggesting that it may exert its effects at the molecular level by inhibiting these enzymes .

Temporal Effects in Laboratory Settings

Its cytotoxic effects against different cancer cell lines suggest that it may have long-term effects on cellular function .

Propiedades

IUPAC Name |

4-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]-7H-pyrrolo[2,3-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N7/c1-11-12(2)21-13(3)22-16(11)23-6-8-24(9-7-23)17-14-4-5-18-15(14)19-10-20-17/h4-5,10H,6-9H2,1-3H3,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXFVJSDVSXFHSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N=C1N2CCN(CC2)C3=NC=NC4=C3C=CN4)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-methyl-2-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]-3,4-dihydroquinazolin-4-one](/img/structure/B6457680.png)

![4-(difluoromethyl)-2-methyl-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B6457688.png)

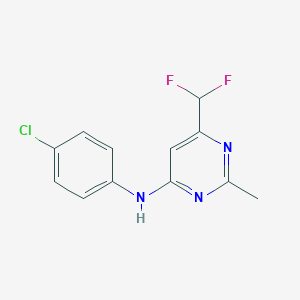

![N-[3-(difluoromethoxy)phenyl]-6-(difluoromethyl)-2-methylpyrimidin-4-amine](/img/structure/B6457713.png)

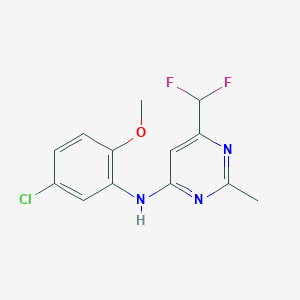

![N-[4-(difluoromethoxy)phenyl]-6-(difluoromethyl)-2-methylpyrimidin-4-amine](/img/structure/B6457719.png)

![2-{1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]pyrrolidin-3-yl}pyridine](/img/structure/B6457724.png)

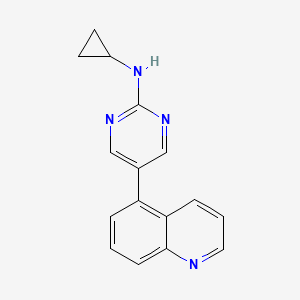

![6-[4-(6-ethyl-2-methylpyrimidin-4-yl)piperazin-1-yl]-9-methyl-9H-purine](/img/structure/B6457728.png)

![7-methyl-6-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]-7H-purine](/img/structure/B6457745.png)

![4-ethyl-2-methyl-6-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B6457757.png)

![4-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-2,5,6-trimethylpyrimidine](/img/structure/B6457763.png)

![4-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-ethyl-2-methylpyrimidine](/img/structure/B6457783.png)